molecular formula C12H9ClN2OS2 B2929490 2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 733031-24-8

2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2929490
CAS No.: 733031-24-8
M. Wt: 296.79
InChI Key: AKCGLKHQCNFVEQ-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidin-4-one derivative, which means it contains a pyrimidine ring fused with a thiophene ring. The thiophen-2-yl group and the 1-chloroethyl group are attached to the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities, and thiophene is a common motif in medicinal chemistry, known for its aromaticity and ability to participate in π-π stacking interactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fused ring system containing a thiophene and a pyrimidine ring. The electron-rich nature of the thiophene ring could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electrophilic carbonyl group on the pyrimidine ring. It could potentially undergo reactions such as electrophilic aromatic substitution on the thiophene ring or nucleophilic addition to the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic thiophene and pyrimidine rings could contribute to its lipophilicity, while the polar carbonyl group and the chloroethyl group could contribute to its solubility .

Scientific Research Applications

Amplification of Phleomycin

Derivatives of thienyl-pyrimidines, including compounds structurally related to "2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one," have been investigated for their activities as amplifiers of phleomycin, a glycopeptide antibiotic. These studies aim at enhancing the antibiotic's efficacy through chemical modifications of the thieno[2,3-d]pyrimidine scaffold (Brown et al., 1982).

Antimicrobial and Anti-inflammatory Activities

Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. The introduction of different substituents into the thieno[2,3-d]pyrimidine ring system has been found to enhance these activities, indicating the potential of such compounds in developing new therapeutic agents (Tolba et al., 2018).

Antioxidant and Antimicrobial Evaluation

Compounds encompassing the thieno[2,3-d]pyrimidine core have also been synthesized and tested for their antioxidant and antimicrobial activities. These studies suggest that certain modifications to the thieno[2,3-d]pyrimidine structure can lead to compounds with significant biological properties, highlighting the versatility of this heterocyclic system in medicinal chemistry (Saundane et al., 2012).

Antihyperlipaemic Activity

Research into the pharmacological activities of 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones has revealed that certain derivatives exhibit antihyperlipaemic activity, comparable to known drugs such as clofibrate. This suggests potential applications in treating conditions associated with high lipid levels in the blood (Shishoo et al., 1990).

CNS Depressant Activity

The central nervous system depressant activity has been investigated for certain thieno[2,3-d]pyrimidin-4-ones and their derivatives. These studies aim to develop new therapeutic agents for conditions requiring CNS depressant effects, demonstrating the potential of thieno[2,3-d]pyrimidine derivatives in neurological applications (Manjunath et al., 1997).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also be interesting to explore its interactions with various biological targets .

Properties

IUPAC Name

2-(1-chloroethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS2/c1-6(13)10-14-11(16)9-7(5-18-12(9)15-10)8-3-2-4-17-8/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCGLKHQCNFVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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